3-(3,4-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA
Description
This compound belongs to a class of urea derivatives featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The phenylurea moiety is modified with a 3,4-difluorophenyl group, distinguishing it from analogs with alternative substituents (e.g., chlorine, ethoxy, or methoxy groups). Such modifications are critical for optimizing pharmacological properties, including target binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-5-17(6-4-15)29-25(31)30-18-7-8-20(26)21(27)13-18/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCSSRCJTZPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Difluorophenyl)-1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C25H23F2N3O3
- Molecular Weight : 451.47 g/mol
- CAS Number : Not specified in the available sources.
The compound's activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The urea moiety is known to enhance binding affinity through hydrogen bonding and hydrophobic interactions with target sites.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidiabetic Activity : Similar compounds have demonstrated inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. For instance, related diphenyl urea compounds showed IC50 values ranging from 2.14 to 115 µM against α-glucosidase .
- Insecticidal Properties : Preliminary bioassays have shown that structurally related compounds possess insecticidal activity against pests such as Mythimna separata and Nephotettix cincticeps. These studies reported effective dosages of 25 mg/kg for significant lethality and adverse effects like discolouration and weight loss in treated insects .
Case Studies and Research Findings
- Antidiabetic Studies :
- Insecticidal Activity :
Data Tables
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: Direct pharmacological data for the difluorophenyl compound are absent in the provided evidence. Predictions rely on trends observed in analogs.
- Synthetic Challenges: Fluorination often requires specialized reagents (e.g., Selectfluor), which may increase synthesis complexity compared to chlorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
